molecular formula C7H11NO B1611011 Hexahydrocyclopenta[c]pyrrol-4(2H)-one CAS No. 732956-04-6

Hexahydrocyclopenta[c]pyrrol-4(2H)-one

Cat. No.: B1611011
CAS No.: 732956-04-6
M. Wt: 125.17 g/mol
InChI Key: VTJCOTZQTGPOSP-UHFFFAOYSA-N
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Description

Hexahydrocyclopenta[c]pyrrol-4(2H)-one is a heterocyclic organic compound characterized by a fused ring structure comprising a cyclopentane ring and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexahydrocyclopenta[c]pyrrol-4(2H)-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentanone with ammonia or primary amines can lead to the formation of the desired pyrrolidinone ring . The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often includes steps such as purification through distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Hexahydrocyclopenta[c]pyrrol-4(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactams or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactams, while reduction can produce more saturated cyclic amines.

Scientific Research Applications

Hexahydrocyclopenta[c]pyrrol-4(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexahydrocyclopenta[c]pyrrol-4(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structural features allow it to interact with various molecular pathways, influencing processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Hexahydrocyclopenta[c]pyrrol-4(2H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the versatility of its chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-2-1-5-3-8-4-6(5)7/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJCOTZQTGPOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566617
Record name Hexahydrocyclopenta[c]pyrrol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732956-04-6
Record name Hexahydrocyclopenta[c]pyrrol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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